3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
Description
3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid (C₉H₁₁F₃N₂O₂) is a pyrazole-based carboxylic acid derivative with a molecular weight of 236.20 g/mol and CAS number 1823464-59-0 . Its structure features a 1H-pyrazole ring substituted with an ethyl group at position 5 and a trifluoromethyl group at position 3. The propanoic acid chain includes a methyl group at position 2, which introduces steric effects that may influence solubility and reactivity. Its ethyl ester derivative (C₁₂H₁₇F₃N₂O₂, CAS 1855906-65-8) has predicted physicochemical properties, including a density of 1.22 g/cm³ and boiling point of 311.4°C , suggesting the parent acid may exhibit distinct polarity and solubility profiles.
Properties
IUPAC Name |
3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-3-7-4-8(10(11,12)13)14-15(7)5-6(2)9(16)17/h4,6H,3,5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLZUEBUGQSOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(C)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Esterification and Hydrolysis: The final step involves esterification of the intermediate compound followed by hydrolysis to yield the desired acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthetic route .
Chemical Reactions Analysis
Types of Reactions
3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
- Molecular Formula : C₁₀H₁₃F₃N₂O₂
- Molecular Weight : 250.22 g/mol (vs. 236.20 for the target compound)
- Key Differences: Replaces the propanoic acid chain with a shorter acetic acid group and lacks the 2-methyl substitution.
- The absence of a methyl group could increase solubility in polar solvents .
3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- Molecular Formula : C₈H₁₀BrF₃N₂O₂
- Molecular Weight : 303.08 g/mol
- Key Differences : Substitutes the ethyl group at pyrazole position 5 with a methyl group and introduces a bromine atom at position 4.
Heterocyclic Core Modifications
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid
- Molecular Formula : C₁₂H₈N₃O₄F₃
- Molecular Weight : 315.20 g/mol
- Key Differences : Replaces the pyrazole ring with a benzoimidazole core and adds a nitro group at position 6.
- The benzoimidazole core may confer distinct pharmacokinetic properties, such as higher melting points (279.4°C) indicative of crystallinity .
Functional Group Variations
Celecoxib-Related Pyrazole Sulfonamides (e.g., 4-[5-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)
- Molecular Formula : C₁₇H₁₄F₃N₃O₂S
- Key Differences : Incorporates a sulfonamide group instead of a carboxylic acid.
- Implications : Sulfonamide groups are associated with cyclooxygenase-2 (COX-2) inhibition (e.g., celecoxib). The absence of this group in the target compound suggests divergent biological targets, possibly reducing COX-2 selectivity .
Predicted Properties
Table 1. Comparative Analysis of Pyrazole Derivatives
Biological Activity
3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Chemical Name : this compound
- Molecular Formula : C12H17F3N2O2
- Molecular Weight : 278.28 g/mol
- CAS Number : 1855906-65-8
Biological Activity Overview
The biological activity of this compound primarily stems from its structural features, particularly the pyrazole ring and trifluoromethyl group. These components are known to influence various biological pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on pyrazole derivatives demonstrated good antimicrobial activity against various bacterial strains, suggesting that the trifluoromethyl group may enhance bioactivity through increased lipophilicity and membrane penetration .
Antioxidant Activity
The antioxidant potential of related pyrazole compounds has been documented. A study evaluated the radical scavenging ability of pyrazole derivatives using the DPPH assay, showing promising results in terms of reducing oxidative stress . This suggests that this compound may similarly function as an antioxidant.
Insecticidal Activity
Insecticidal properties have also been explored for pyrazole derivatives. A related compound was found to exhibit larvicidal activity against Aedes aegypti, a vector for several viral diseases. The study reported LC50 values indicating effective control at low concentrations, highlighting the potential for developing new insecticides based on this scaffold .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the pyrazole ring significantly enhanced antimicrobial efficacy .
- Antioxidant Evaluation : The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests. Compounds similar to this compound showed considerable activity, suggesting a protective role against oxidative damage .
- Insecticidal Assessment : The larvicidal effects of structurally related compounds were evaluated against mosquito larvae, revealing effective mortality rates at specific concentrations, which could lead to new pest control strategies .
Data Tables
Q & A
Q. What are the optimized synthetic routes for 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, and how are reaction conditions tailored to improve yield?
The synthesis typically involves multi-step reactions starting from pyrazole precursors and trifluoromethyl-containing intermediates. Key steps include:
- Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or related carbonyl derivatives under acidic conditions.
- Functionalization : Introduction of the ethyl and trifluoromethyl groups via nucleophilic substitution or catalytic cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Ester hydrolysis : Conversion of the ethyl ester to the propanoic acid moiety using alkaline hydrolysis (e.g., NaOH/EtOH) .
Optimization factors : - Temperature control : Pyrazole formation often requires reflux (~80–100°C) in polar aprotic solvents (e.g., DMF).
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for trifluoromethyl groups.
- Purification : Column chromatography or recrystallization ensures >95% purity, monitored via TLC .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.0–4.5 ppm (pyrazole CH), and δ 12–13 ppm (carboxylic acid -OH, broad).
- ¹³C NMR : Signals for CF₃ (~120–125 ppm, quartets due to ¹JCF coupling) and carbonyl carbons (~170–175 ppm).
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., C₁₁H₁₄F₃N₂O₂ requires [M+H]⁺ = 283.0961) .
- IR spectroscopy : Stretching bands for -COOH (~2500–3300 cm⁻¹, broad) and C=O (~1700 cm⁻¹) .
Q. What are the key physicochemical properties influencing its reactivity and stability?
- Lipophilicity : The trifluoromethyl group enhances hydrophobicity (logP ~2.5), impacting membrane permeability.
- Acid dissociation constant (pKa) : The carboxylic acid moiety has a pKa ~3.5–4.0, influencing ionization in physiological conditions.
- Thermal stability : Decomposition above 200°C, as observed via TGA/DSC.
- Solubility : Limited aqueous solubility (<1 mg/mL), requiring DMSO or ethanol for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions or impurity profiles. Methodological strategies include:
- Dose-response standardization : Use a consistent concentration range (e.g., 1 nM–100 µM) across assays.
- Impurity profiling : Quantify by-products (e.g., unhydrolyzed esters) via HPLC with UV detection (λ = 254 nm).
- Orthogonal assays : Validate anti-inflammatory activity using both COX-2 inhibition (ELISA) and NF-κB reporter assays .
Q. What computational approaches predict the compound’s binding modes to pharmacological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with COX-2 or PPARγ. Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the carboxylic acid group.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on IC₅₀ values .
Q. How do structural modifications impact its pharmacokinetic profile?
- Ester prodrugs : Replace -COOH with ethyl ester to enhance oral bioavailability (e.g., logD improvement from 2.5 to 3.8).
- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to modulate metabolic stability (CYP450 clearance rates).
- Isotopic labeling : ¹⁸F or ¹³C tags enable PET/SPECT imaging to study tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
